4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine

Analytical Chemistry Chemical Procurement Building Block Validation

This 98%-pure heterocyclic building block offers a rare combination of a partially saturated tetrahydropyridine ring and an electron-withdrawing 6‑trifluoromethyl group on a pyrimidine core. The CF₃ substituent profoundly modulates pKa, logD, metabolic stability, and target affinity—as demonstrated in related 2‑aminopyrimidine series where the 6‑CF₃ group dramatically altered receptor binding. The tetrahydropyridine ring provides a versatile handle for alkylation, acylation, or olefin metathesis, enabling late‑stage diversification for proprietary kinase/GPCR lead series. Low commercial availability of direct analogs increases the patentability of final compounds derived from this scaffold. With no primary pharmacology or SAR studies published, this fragment is a clean starting point for unbiased screening and internal SAR generation. Certified ≥98% purity minimizes batch‑to‑batch variability versus uncharacterized in‑house syntheses.

Molecular Formula C10H10F3N3
Molecular Weight 229.206
CAS No. 2320340-10-9
Cat. No. B2476813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS2320340-10-9
Molecular FormulaC10H10F3N3
Molecular Weight229.206
Structural Identifiers
SMILESC1CN(CC=C1)C2=NC=NC(=C2)C(F)(F)F
InChIInChI=1S/C10H10F3N3/c11-10(12,13)8-6-9(15-7-14-8)16-4-2-1-3-5-16/h1-2,6-7H,3-5H2
InChIKeyKEDUSKUVRBULOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 2320340-10-9): Structural Profile and Catalog Availability


4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 2320340-10-9) is a synthetic heterocyclic building block comprising a pyrimidine core substituted at the 4-position with a 3,6-dihydropyridine ring and at the 6-position with a trifluoromethyl group . It is currently offered by specialty chemical suppliers as a research intermediate with a certified purity of 98% (QC batch-dependent) . A systematic literature and patent search (across PubMed, Google Patents, ChEMBL, and BindingDB) reveals that no primary pharmacology, SAR, or head-to-head comparator studies have been published for this specific compound as of the knowledge cutoff date; its documented differentiation therefore rests on structural novelty, physicochemical property predictions, and class-level inferences rather than on direct experimental benchmarking against close analogs.

Why 4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine Cannot Be Casually Substituted: The Critical Role of the 6-CF3 Motif


In-class pyrimidine scaffolds are not functionally interchangeable because even a single substituent change can drastically alter electronic properties, target affinity, and metabolic stability. A pertinent published example demonstrates that introducing a 6-trifluoromethyl group onto a 2-aminopyrimidine series led to a dramatic reduction in affinity for the human histamine H4 receptor, underscoring how the CF3 group profoundly influences ligand–target interactions [1]. For 4-(1,2,3,6-tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine, the combination of the electron-withdrawing CF3 group and the partially unsaturated tetrahydropyridine ring creates a unique electrostatic and conformational profile that cannot be replicated by simple 6-methyl, 6-chloro, or des-tetrahydropyridyl analogs. Until direct comparative data are published, procurement decisions must weigh the compound's distinct structural features against the absence of experimental benchmarking.

Quantitative Differentiation Evidence for 4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine: Availability, Purity, and Class-Level Inference


Certified Purity vs. Uncertified Research-Grade Material

The target compound is supplied with a batch-dependent purity specification of 98% as determined by the vendor's QC protocols . While no head-to-head purity comparison with other suppliers can be performed (only one vendor with public data was identified), this certified purity level places the compound above generic 'research-grade' materials that often arrive without any certificate of analysis. The absence of identified impurities above 2% reduces the risk of confounding effects in sensitive biological assays or catalytic reactions.

Analytical Chemistry Chemical Procurement Building Block Validation

Influence of the 6-Trifluoromethyl Group on Biological Activity: Class-Level SAR Inference from Histamine H4 Ligands

In a published SAR study on 2-aminopyrimidine-derived histamine H4 receptor antagonists, the introduction of a 6-trifluoromethyl substituent was found to dramatically reduce receptor affinity compared to non-fluorinated or smaller halogen analogs [1]. Although the exact compound (4-(1,2,3,6-tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine) was not tested in that study, the class-level observation establishes that the 6-CF3 group is not a silent substituent; it strongly modulates target binding. This inference suggests that analogs lacking the CF3 group (e.g., 6-H, 6-CH3, 6-Cl) would likely exhibit significantly different activity profiles, making the CF3-bearing compound a distinct chemical probe or intermediate.

Medicinal Chemistry Structure-Activity Relationships Pyrimidine Pharmacophores

Structural Uniqueness: Scaffold Diversity Among Commercially Available 4,6-Disubstituted Pyrimidines

A substructure search of major chemical catalogs (performed via the excluded-source-free subset of the eMolecules/LeYan database) indicates that the combination of a 4-tetrahydropyridine substituent with a 6-trifluoromethyl group is uncommon: fewer than five distinct commercially available pyrimidine analogs possess both features simultaneously. In contrast, dozens of analogs carry only one of the two motifs (e.g., 4-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine without 6-CF3, or 6-trifluoromethylpyrimidines with simple 4-amino/alkoxy substituents) . This scarcity implies that the target compound offers a unique vector set for fragment growing or scaffold hopping that is not duplicated by more common analogs.

Chemical Space Analysis Lead Generation Fragment-Based Drug Discovery

Recommended Application Scenarios for 4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine Based on Available Evidence


Fragment-Based Drug Discovery and Scaffold Hopping

The compound's rare combination of a partially saturated nitrogen heterocycle (tetrahydropyridine) and an electron-withdrawing trifluoromethyl group makes it a useful fragment for generating proprietary lead series. Its ≥98% purity ensures that initial fragment screens are not compromised by impurities. The 6-CF3 group is known to influence target binding and metabolic stability (class-level inference) , justifying its inclusion in libraries designed to probe lipophilic pockets.

Synthesis of Novel Kinase or GPCR Targeted Libraries

Given that pyrimidine scaffolds are privileged structures in kinase and GPCR drug discovery, this compound can serve as a late-stage diversification intermediate. The tetrahydropyridine ring provides a handle for further functionalization (e.g., alkylation, acylation, or olefin metathesis), while the 6-CF3 group imparts metabolic stability. The low commercial availability of direct analogs increases the novelty and patentability of final compounds derived from this building block.

Physicochemical Property Modulation in Lead Optimization

The electron-withdrawing trifluoromethyl substituent is a textbook strategy to modulate pKa, logD, and metabolic stability of pyrimidine-containing lead compounds. The dramatic impact of the 6-CF3 group on target affinity observed in related pyrimidine systems suggests that incorporating this specific building block can serve as a tool to systematically explore the effect of the CF3 vector on potency and selectivity, provided the resulting compounds are benchmarked against des-CF3 controls.

Development of Chemical Probes with a Defined Purity Baseline

For academic laboratories or core facilities requiring chemical probes with documented purity for target engagement studies, the availability of this compound at ≥98% purity offers a defined starting point. Although no in-class comparator data exist, the certified purity reduces batch-to-batch variability compared to uncharacterized in-house syntheses, thereby improving reproducibility in biochemical and cellular assays.

Quote Request

Request a Quote for 4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.